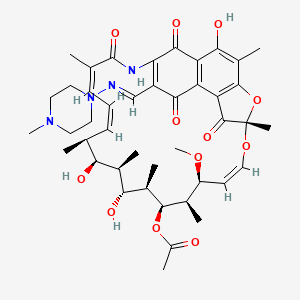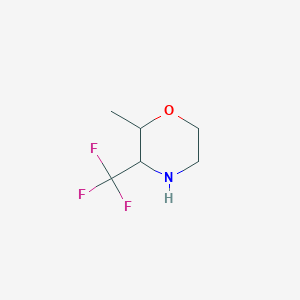
Rifampin quinone (50 MG)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifampin quinone is a derivative of rifampin, an antibiotic widely used in the treatment of tuberculosis and other bacterial infections. Rifampin quinone is formed through the oxidation of rifampin and retains some of its parent compound’s antibacterial properties. This compound is of interest due to its potential enhanced efficacy and reduced resistance compared to rifampin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rifampin quinone is synthesized from rifampin through an oxidation process. The typical synthetic route involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at a specific temperature to ensure the complete conversion of rifampin to rifampin quinone .
Industrial Production Methods
In industrial settings, the production of rifampin quinone follows a continuous flow synthesis approach. This method involves the use of microreactors to enhance the efficiency and yield of the reaction. The process starts with rifamycin S and tert-butylamine, followed by oxidation to form rifampin quinone. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Rifampin quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert rifampin quinone back to rifampin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of rifampin quinone, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Rifampin quinone has several scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and redox reactions.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.
Medicine: Explored for its enhanced antibacterial properties and potential use in treating drug-resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical quality control
Wirkmechanismus
Rifampin quinone exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase, similar to rifampin. It forms a stable complex with the enzyme, preventing the transcription of bacterial DNA into RNA. This inhibition leads to the suppression of bacterial growth and replication. The molecular targets include the β subunit of RNA polymerase, and the pathways involved are primarily related to transcription and translation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampin: The parent compound with similar antibacterial properties.
Rifapentine: Another rifamycin derivative with a longer half-life.
Rifabutin: Used in the treatment of tuberculosis in HIV-infected patients.
Uniqueness
Rifampin quinone is unique due to its enhanced stability and reduced susceptibility to bacterial resistance compared to rifampin. Its ability to undergo various chemical modifications also makes it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C43H56N4O12 |
|---|---|
Molekulargewicht |
820.9 g/mol |
IUPAC-Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |
InChI-Schlüssel |
IHHAOHNZEKYBLG-YOPQJBRCSA-N |
Isomerische SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)

![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)
![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)

![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)

